4-[(2Z)-2-{3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonamide
Description
The compound 4-[(2Z)-2-{3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a pyrazole-thiazole core. Its structure includes a hydrazinylidene bridge, a 3-nitrophenyl substituent on the thiazole ring, and a benzenesulfonamide group. The Z-configuration of the hydrazine group and the nitro group’s meta-position on the phenyl ring are critical for its electronic and steric properties, influencing interactions with biological targets .
Properties
Molecular Formula |
C19H15N7O5S2 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
4-[[5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H15N7O5S2/c1-11-17(23-22-13-5-7-15(8-6-13)33(20,30)31)18(27)25(24-11)19-21-16(10-32-19)12-3-2-4-14(9-12)26(28)29/h2-10,24H,1H3,(H2,20,30,31) |
InChI Key |
STFUBSNULDNAPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4E)-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under acidic conditions.
Formation of the Pyrazole Ring: The thiazole intermediate is then reacted with hydrazine derivatives to form the pyrazole ring.
Introduction of the Sulfonamide Group: The final step involves the sulfonation of the benzene ring using sulfonyl chloride derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4E)-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Condensation: The hydrazine moiety can react with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Nucleophilic Substitution: Formation of sulfonamide derivatives.
Condensation: Formation of hydrazones.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique combination of functional groups, including a thiazole ring, a pyrazole moiety, and a sulfonamide group. Its synthesis typically involves multi-step organic reactions such as hydrazone formation and heterocyclic condensation. For example, the synthesis may involve the reaction of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole with appropriate hydrazine derivatives under acidic or basic conditions to yield the target compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds containing thiazole and pyrazole structures. These compounds often exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Mechanism of Action : The thiazole and pyrazole rings can interact with biological targets involved in cell proliferation and apoptosis. This interaction may lead to the inhibition of cancer cell growth and induction of programmed cell death.
- Case Studies : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in breast cancer cells by activating caspase pathways. The presence of nitrophenyl groups is believed to enhance these effects by increasing electron affinity, promoting interactions with cellular nucleophiles.
Antimicrobial Activity
The sulfonamide group is historically known for its antibacterial properties. Recent research indicates that compounds similar to 4-[(2Z)-2-{3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonamide can also exhibit antimicrobial activity against a range of pathogens:
- Broad-Spectrum Activity : Studies have reported effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown activity against Escherichia coli and Staphylococcus aureus.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Key factors influencing activity include:
- Substituents on the Pyrazole Ring : Variations in the substituents can significantly alter pharmacological properties.
- Positioning of Functional Groups : The arrangement of nitro and thiazole groups affects both solubility and binding affinity to biological targets.
Mechanism of Action
The mechanism of action of 4-{2-[(4E)-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors that are involved in various biochemical pathways.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
- 4-{(2Z)-2-[3-(4-Nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzenesulfonic acid () Key Differences: The nitro group is in the para-position on the phenyl ring, and the terminal group is a sulfonic acid (-SO₃H) instead of a sulfonamide (-SO₂NH₂). The sulfonic acid group increases hydrophilicity but reduces membrane permeability compared to the sulfonamide .
- 4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-dimethylbenzenesulfonamide () Key Differences: Replaces the thiazole ring with a thiazolidinone (containing a sec-butyl and thioxo group). Impact: The thiazolidinone introduces additional hydrogen-bonding sites (via the 4-oxo and 2-thioxo groups), which may enhance binding to targets like metalloenzymes.
Heterocyclic Core Modifications
- Triazole Derivatives ()
- Example : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br).
- Key Differences : A 1,2,4-triazole replaces the pyrazole-thiazole system.
- Impact : Triazoles exhibit distinct tautomeric behavior (e.g., thione-thiol equilibrium), affecting solubility and stability. The presence of halogens (Cl, Br) in these analogs enhances halogen-bonding interactions .
Spectral Data Comparison
Physicochemical and Pharmacological Implications
- Solubility : The sulfonamide group in the target compound improves water solubility compared to sulfonic acid derivatives but is less hydrophilic than triazole-thiones with halogen substituents .
- Bioactivity : While direct pharmacological data for the target compound is unavailable, structural analogs (e.g., sulfonamide-triazoles in ) show promise as enzyme inhibitors. The nitro group’s position may influence redox-mediated mechanisms, such as nitric oxide release or free radical generation .
Biological Activity
The compound 4-[(2Z)-2-{3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
The compound's structure suggests several pharmacological properties that may be attributed to its functional groups:
- Thiazole and Pyrazole Moieties : These heterocycles are known for their diverse biological activities, including anti-inflammatory and antimicrobial effects.
- Benzenesulfonamide Group : This moiety often enhances solubility and bioavailability, making it a common feature in drug design.
Research indicates that compounds similar to the one can act on various biological pathways:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives inhibit carbonic anhydrase and other enzymes, leading to therapeutic effects in conditions like glaucoma and edema.
- Antimicrobial Activity : The presence of nitrophenyl groups is often associated with increased antibacterial properties by disrupting bacterial cell wall synthesis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Anti-inflammatory | Reduced cytokine production | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Antimicrobial Studies
In a study evaluating the antimicrobial efficacy of thiazole derivatives, it was found that compounds with similar structural features exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism involved disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
Another research effort highlighted the anti-inflammatory properties of related sulfonamide compounds. The study demonstrated that these compounds could significantly reduce the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .
Anticancer Activity
Research has also pointed towards the anticancer potential of pyrazole-based compounds. A specific study indicated that the compound induced apoptosis in various cancer cell lines through the activation of caspase pathways. This suggests a promising avenue for further exploration in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
